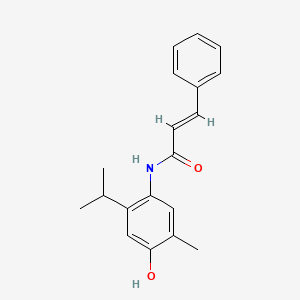

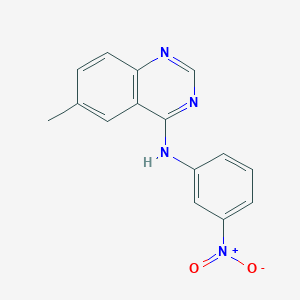

![molecular formula C15H13N3O2S B5542380 N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.

Scientific Research Applications

Enzyme Catalysis and Structural Insights

- Conversion of PLP-dependent Racemase to Aldolase: A study by Seebeck and Hilvert (2003) highlights the adaptability of enzyme active sites, where alanine racemase from Geobacillus stearothermophilus, through a single active site mutation, was converted to an aldolase. This transformation underscores the versatility of enzyme catalysis and the potential for designing enzymes with novel functions, which could be relevant for the synthesis of compounds including those related to N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine (Seebeck & Hilvert, 2003).

Synthesis and Characterization of Novel Compounds

- Antioxidant Activity of Thieno[2,3-d]pyrimidine Derivatives: A study conducted by Kotaiah et al. (2012) on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives reveals significant antioxidant activity. This suggests the thieno[2,3-d]pyrimidine scaffold's potential in the design of antioxidant compounds, indicating a broader applicability of similar structures including N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine for therapeutic purposes (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Metabolic Pathways and Biosynthesis

- Beta-Alanine Synthase Structural Insights: The study by Lundgren et al. (2003) on yeast β-alanine synthase sheds light on the enzyme's structure and evolutionary origins, potentially providing a framework for understanding how N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine might interact within similar metabolic pathways. This information could be invaluable for the development of biotechnological applications aimed at synthesizing or modifying β-alanine derivatives (Lundgren, Gojković, Piskur, & Dobritzsch, 2003).

Mechanistic and Evolutionary Enzyme Insights

- Reciprocal Promiscuity of Pyridoxal Phosphate-dependent Enzymes: Soo et al. (2016) explore the promiscuity between alanine racemase and cystathionine β-lyase, suggesting that enzymes, including those that might interact with or modify N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine, can evolve to acquire new functions through relatively simple mutations. This study offers insights into enzyme evolution and the potential for developing novel enzyme functions for synthetic and therapeutic applications (Soo, Yosaatmadja, Squire, & Patrick, 2016).

properties

IUPAC Name |

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-12(20)6-7-16-14-13-11(10-4-2-1-3-5-10)8-21-15(13)18-9-17-14/h1-5,8-9H,6-7H2,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVCHAJNOKSLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)